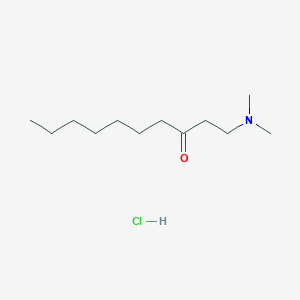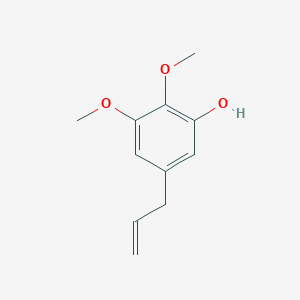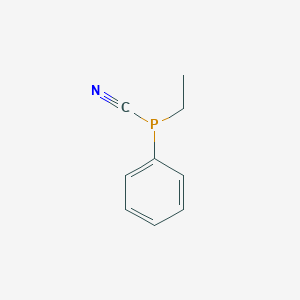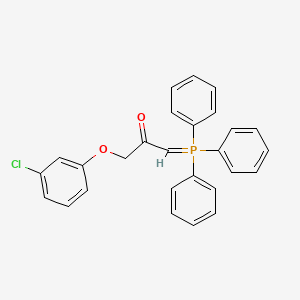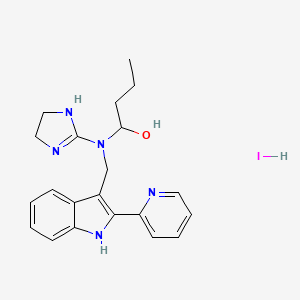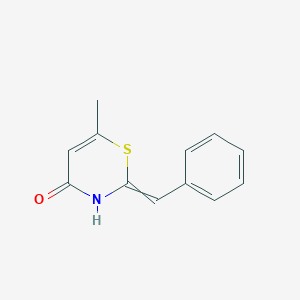
2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that belongs to the thiazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the cyclocondensation of appropriate starting materials. One common method is the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under reflux conditions in ethanol. This reaction leads to the formation of the thiazine ring through a cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly can be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
2-Benzylidene-2,3-dihydro-4H-1,3-thiazin-4-one: Similar structure but lacks the methyl group at the 6-position.
2-Benzylidene-6-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one: Contains a benzene ring fused to the thiazine ring, providing different chemical properties.
Uniqueness
2-Benzylidene-6-methyl-2,3-dihydro-4H-1,3-thiazin-4-one is unique due to the presence of the benzylidene and methyl groups, which contribute to its distinct chemical reactivity and biological activity. These structural features allow for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
77831-98-2 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-benzylidene-6-methyl-1,3-thiazin-4-one |
InChI |
InChI=1S/C12H11NOS/c1-9-7-11(14)13-12(15-9)8-10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChI Key |
YINCRMXXLBQBDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=CC2=CC=CC=C2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


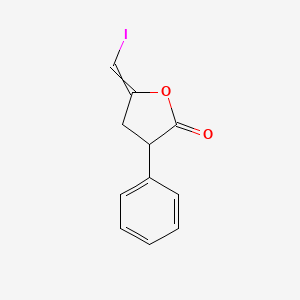
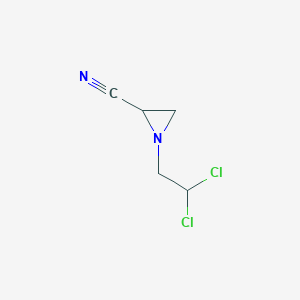
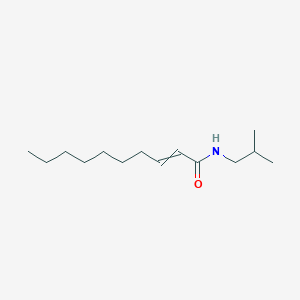
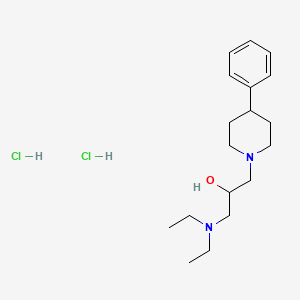
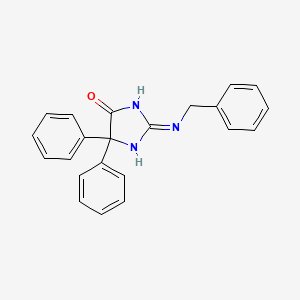
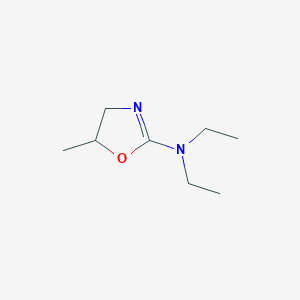
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
